REACTION_CXSMILES
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Br[C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.[Cu][C:12]#[N:13]>CN1CCCC1=O>[C:12]([C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1)#[N:13]
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(N)C(=C1)F)F
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Name
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copper (I) cyanide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Cu]C#N
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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solvent
|
Smiles
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CN1C(CCC1)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
C(#N)C1=CC(=C(N)C(=C1)F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |